

# Introduction: Understanding a Key Synthetic Building Block

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## Compound of Interest

Compound Name: 3-Chloro-2,4-difluorophenol

Cat. No.: B1430632

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**3-Chloro-2,4-difluorophenol** is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctionalized benzene ring—featuring hydroxyl, chloro, and fluoro groups—provides a versatile scaffold for constructing more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of advanced heteroaryl carboxamides, which have been investigated as inhibitors for ubiquitin-specific proteases, a class of enzymes implicated in a variety of human diseases.<sup>[1][2]</sup> An authoritative understanding of its physical properties is paramount for its effective handling, characterization, and deployment in synthetic workflows.

This guide provides a detailed examination of the core physical and spectroscopic properties of **3-Chloro-2,4-difluorophenol**, grounded in established chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for confident and reproducible experimentation.

## Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its fundamental identity. **3-Chloro-2,4-difluorophenol** is unambiguously defined by its molecular structure and associated identifiers.

Identifier	Value	Source
CAS Number	2268-00-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClF <sub>2</sub> O	
Molecular Weight	164.54 g/mol	[3]
Canonical SMILES	C1=C(C(=C(C=C1F)O)F)Cl	
InChI Key	CCLYWHXHYLQWQK-UHFFFAOYSA-N	[3]

The arrangement of the chloro, fluoro, and hydroxyl substituents on the phenol ring dictates the molecule's reactivity, polarity, and intermolecular interactions, which in turn govern its bulk physical properties.

**Caption:** 2D structure of **3-Chloro-2,4-difluorophenol**.

## Core Physical Properties

The bulk physical properties of a compound provide the first layer of empirical data for identification and are critical for designing experimental setups, including reaction conditions and purification strategies.

Property	Value / Expected Behavior	Causality and Experimental Insight
Appearance	Expected to be a colorless to off-white solid.	Many substituted phenols are crystalline solids at room temperature.[3][4] The planarity of the benzene ring and polar substituents facilitate efficient packing into a crystal lattice.
Melting Point	Data not widely published; requires experimental determination. Likely in the range of 30-70 °C.	The melting point will be influenced by the efficiency of crystal packing and the strength of intermolecular forces (hydrogen bonding from -OH, dipole-dipole from C-F and C-Cl). Analogous compounds like 2,3-difluorophenol and 3,4-difluorophenol melt at 39-42 °C and 34-38 °C, respectively.[5]
Boiling Point	Data not widely published; requires experimental determination under vacuum to prevent decomposition.	The boiling point is governed by molecular weight and intermolecular forces. Hydrogen bonding will significantly elevate the boiling point compared to non-hydroxylated analogues.
Solubility	Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate).	The hydroxyl group can act as a hydrogen bond donor and acceptor, conferring slight aqueous solubility. However, the halogenated aromatic ring is large and lipophilic, dominating the overall character and ensuring good

solubility in less polar organic solvents.

Acidity (pKa)

Data not widely published; expected to be lower than phenol (pKa  $\approx$  10).

The electron-withdrawing inductive effects of the two fluorine atoms and one chlorine atom stabilize the conjugate base (phenoxide). This increased stability of the anion facilitates the dissociation of the phenolic proton, making 3-Chloro-2,4-difluorophenol a stronger acid than unsubstituted phenol.

## Spectroscopic Signature for Structural Verification

Spectroscopy is the cornerstone of modern chemical analysis, providing an unambiguous fingerprint of a molecule's structure. Understanding the expected spectroscopic data is essential for confirming the identity and purity of **3-Chloro-2,4-difluorophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ). It is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

- $^1\text{H}$  NMR: The proton spectrum will be characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a broader, exchangeable signal for the hydroxyl proton. The two aromatic protons will exhibit complex splitting patterns due to coupling with each other ( $^3\text{JHH}$ , ortho-coupling) and with the adjacent fluorine nuclei ( $^3\text{JHF}$  and  $^4\text{JHF}$ ). The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms will be significantly deshielded (shifted downfield). The C-F and C-Cl bonds will also exhibit characteristic C-F coupling constants ( $^1\text{JCF}$ ,  $^2\text{JCF}$ ), which are invaluable for definitive signal assignment.

- $^{19}\text{F}$  NMR: As fluorine has a spin of  $\frac{1}{2}$  and 100% natural abundance,  $^{19}\text{F}$  NMR is highly informative. Two distinct signals are expected, corresponding to the two inequivalent fluorine atoms. Their chemical shifts and coupling to nearby protons provide further structural confirmation.

**Caption:** Simplified diagram of key proton-proton and proton-fluorine NMR couplings.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

- O-H Stretch: A strong, broad absorption band is expected in the region of  $3200\text{--}3600\text{ cm}^{-1}$ . The broadening is a direct result of intermolecular hydrogen bonding.
- Aromatic C-H Stretch: Medium to weak bands typically appear just above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Several sharp, medium-intensity bands are expected in the  $1450\text{--}1600\text{ cm}^{-1}$  region, characteristic of the benzene ring.
- C-O Stretch: A strong band for the phenolic C-O bond should appear in the  $1200\text{--}1260\text{ cm}^{-1}$  range.
- C-F and C-Cl Stretches: Strong, sharp absorption bands in the fingerprint region, typically between  $1000\text{--}1300\text{ cm}^{-1}$  for C-F and  $600\text{--}800\text{ cm}^{-1}$  for C-Cl, confirm the presence of halogens.

## Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

- Molecular Ion ( $\text{M}^+$ ): The spectrum will show a molecular ion peak at  $m/z \approx 164$ .
- Isotopic Pattern: A key diagnostic feature will be the  $\text{M}+2$  peak. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ), the spectrum will display two peaks for the molecular ion (and any chlorine-containing fragments) with an intensity ratio of

approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom in the molecule.

## Experimental Protocol: Melting Point Determination

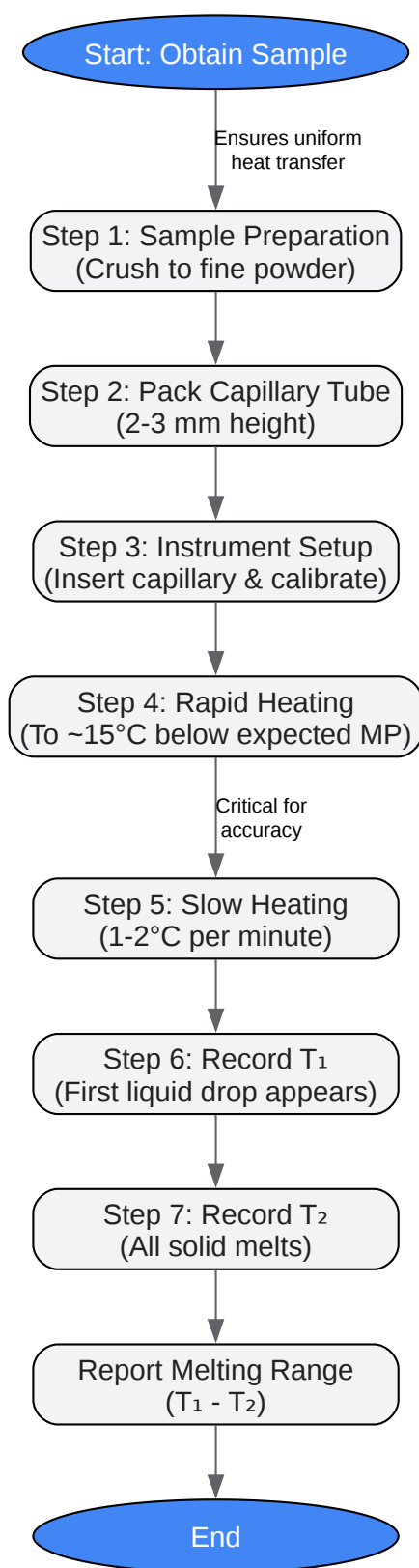
To ensure trustworthiness and reproducibility, physical properties must be determined using validated protocols. The following describes the standard methodology for determining the melting point of a solid organic compound like **3-Chloro-2,4-difluorophenol**.

**Objective:** To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (typically  $< 1\text{ }^{\circ}\text{C}$ ) is indicative of high purity.

**Methodology:**

- **Sample Preparation:**
  - **Causality:** A finely powdered, dry sample ensures uniform heat transfer. Large crystals can trap air or solvent, leading to inaccurate readings.
  - Place a small amount (1-2 mg) of the finely crushed **3-Chloro-2,4-difluorophenol** onto a clean, dry watch glass.
  - Carefully tap the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.
- **Instrument Setup:**
  - **Causality:** A calibrated thermometer or sensor is essential for accuracy.
  - Place the packed capillary tube into the sample holder of a melting point apparatus.
  - Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample block.
- **Measurement:**
  - **Causality:** A rapid heating rate can be used for an initial estimate, but a slow rate near the melting point is critical for precision. The system needs time to reach thermal equilibrium.

- Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears ( $T_1$ ).
- Continue heating slowly and record the temperature at which the last crystal melts completely ( $T_2$ ).
- The melting range is reported as  $T_1 - T_2$ .



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**Caption:** Standard workflow for experimental melting point determination.



## Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling **3-Chloro-2,4-difluorophenol**. The following information is synthesized from safety data for structurally similar compounds.<sup>[6]</sup><sup>[7]</sup> A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

- Hazard Classifications: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.<sup>[7]</sup><sup>[8]</sup>
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.
  - Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dusts are generated, a respirator may be required.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

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